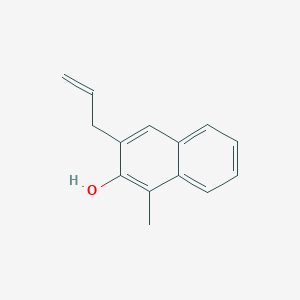
3-Allyl-1-methylnaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-1-methylnaphthalen-2-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of an allyl group and a methyl group attached to the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-methylnaphthalen-2-ol typically involves the alkylation of 1-methylnaphthalene with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
3-Allyl-1-methylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the allyl group to a propyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions are typical, using reagents like aluminum chloride or boron trifluoride.
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Propyl-1-methylnaphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学研究应用
3-Allyl-1-methylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 3-Allyl-1-methylnaphthalen-2-ol involves its interaction with various molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The naphthalene ring system can intercalate with DNA, potentially leading to anticancer effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Allylnaphthalene
- 2-Allylnaphthalene
Uniqueness
3-Allyl-1-methylnaphthalen-2-ol is unique due to the presence of both an allyl and a methyl group on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a unique combination of reactivity and stability, which can be advantageous in synthetic and industrial processes.
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
1-methyl-3-prop-2-enylnaphthalen-2-ol |
InChI |
InChI=1S/C14H14O/c1-3-6-12-9-11-7-4-5-8-13(11)10(2)14(12)15/h3-5,7-9,15H,1,6H2,2H3 |
InChI 键 |
PXCDLJPONRYJLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC2=CC=CC=C12)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


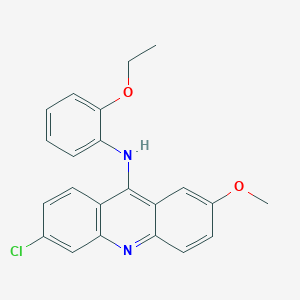

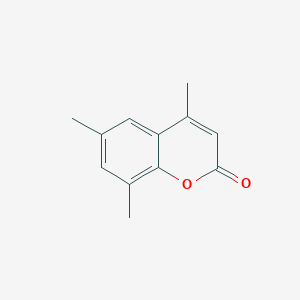

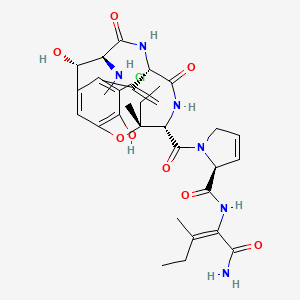
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
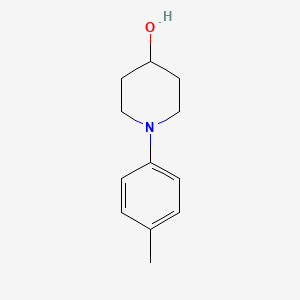
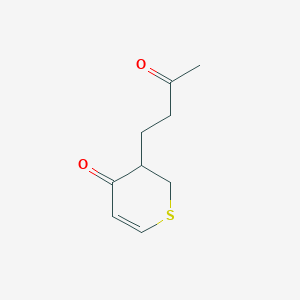
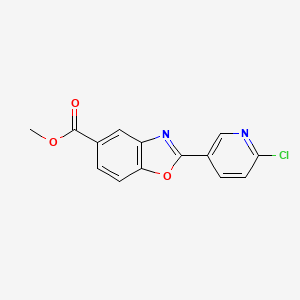
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
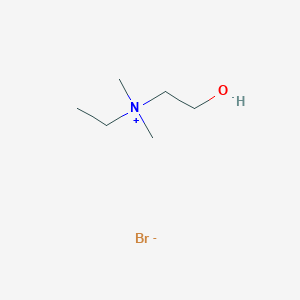
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
